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molecular formula C10H12O3 B1619103 Methyl (p-tolyloxy)acetate CAS No. 38768-63-7

Methyl (p-tolyloxy)acetate

Cat. No. B1619103
M. Wt: 180.2 g/mol
InChI Key: BUKHBVPVKOXGSO-UHFFFAOYSA-N
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Patent
US09051265B2

Procedure details

To a solution of p-cresol (2 mL, 19.1 mmol) in anhydrous DMF (50 mL) were added Cs2CO3 (8.1 g, 24.9 mmol) and methyl bromoacetate (1.9 mL, 20.1 mmol). The suspension was stirred at room temperature for 3 h. After dilution with ethyl acetate, the reaction mixture was washed with a 0.5 N HCl solution, a saturated solution of NaHCO3, and brine, dried on MgSO4, and concentrated. The resulting oil was purified by chromatography on silica gel (Hexane/ethyl acetate 8/2) to afford the title compound as a colorless oil (3.10 g, 90%).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:16][C:17]([O:19][CH3:20])=[O:18]>CN(C=O)C>[C:3]1([CH3:8])[CH:4]=[CH:5][C:6]([O:7][CH2:16][C:17]([O:19][CH3:20])=[O:18])=[CH:1][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Cs2CO3
Quantity
8.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.9 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After dilution with ethyl acetate, the reaction mixture was washed with a 0.5 N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of NaHCO3, and brine, dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography on silica gel (Hexane/ethyl acetate 8/2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)OCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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